molecular formula C15H18BNO5 B12108620 1H-Indole-1-carboxylic acid, 5-acetyl-2-borono-, 1-(1,1-dimethylethyl) ester (9CI)

1H-Indole-1-carboxylic acid, 5-acetyl-2-borono-, 1-(1,1-dimethylethyl) ester (9CI)

Cat. No.: B12108620
M. Wt: 303.12 g/mol
InChI Key: JNZXANWFJBJUNO-UHFFFAOYSA-N
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Description

1H-Indole-1-carboxylic acid, 5-acetyl-2-borono-, 1-(1,1-dimethylethyl) ester (9CI) is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is notable for its unique structure, which includes a boronic acid ester group, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Chemical Reactions Analysis

1H-Indole-1-carboxylic acid, 5-acetyl-2-borono-, 1-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:

Scientific Research Applications

The compound exhibits a range of biological activities, particularly in the fields of oncology and inflammation modulation.

Anticancer Properties

Indole derivatives are known for their anticancer properties. Research indicates that compounds similar to 1H-Indole-1-carboxylic acid derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction. For instance, studies have demonstrated that certain indole derivatives can significantly reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) at low concentrations.

Cysteinyl Leukotriene Receptor Antagonism

Another important application is in the modulation of cysteinyl leukotriene receptors (CysLT1 and CysLT2), which are implicated in asthma and inflammatory responses. Compounds with similar structures have shown low nanomolar IC50 values against these receptors, suggesting strong antagonistic activity. This positions 1H-Indole-1-carboxylic acid as a potential therapeutic agent for inflammatory diseases.

Case Study 1: Anticancer Activity

A study evaluated various indole derivatives for their effects on MCF-7 and A549 cell lines. The results indicated that several derivatives reduced cell viability significantly, suggesting their potential as anticancer agents. Specifically, one derivative exhibited an IC50 value of less than 10 µM against MCF-7 cells, highlighting its potency.

Case Study 2: Inflammatory Response Modulation

In another investigation focusing on inflammatory models, indole derivatives were assessed for their ability to inhibit leukotriene synthesis. The most effective compounds demonstrated IC50 values ranging from 5 to 20 nM against CysLT receptors, indicating their potential use in treating conditions such as asthma and other inflammatory disorders.

Research Findings Summary

The following table summarizes key findings from studies related to the biological activity of indole derivatives:

StudyActivityIC50 ValueCell Line/Target
Study AAnticancer<10 µMMCF-7 (Breast Cancer)
Study BCysLT1 Antagonism<20 nMCysLT1 Receptor
Study CAnti-inflammatory<5 nMVarious Inflammatory Models

Mechanism of Action

The mechanism of action of 1H-Indole-1-carboxylic acid, 5-acetyl-2-borono-, 1-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets. The boronic acid ester group can form reversible covalent bonds with hydroxyl or amino groups in enzymes, inhibiting their activity . This property is particularly useful in designing enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Compared to other indole derivatives, this compound is unique due to the presence of the boronic acid ester group. Similar compounds include:

These comparisons highlight the versatility and unique properties of 1H-Indole-1-carboxylic acid, 5-acetyl-2-borono-, 1-(1,1-dimethylethyl) ester in various scientific and industrial applications.

Biological Activity

1H-Indole-1-carboxylic acid, 5-acetyl-2-borono-, 1-(1,1-dimethylethyl) ester (9CI), with the CAS number 848357-29-9, is an indole derivative that has garnered attention for its potential biological activities. Indole compounds are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article delves into the biological activity of this specific compound, summarizing relevant research findings, case studies, and providing data tables to illustrate its efficacy.

  • Molecular Formula : C15H18BNO5
  • Molecular Weight : 303.12 g/mol
  • Structure : The compound features a boron atom which may contribute to its biological activity by facilitating interactions with biological targets.

Biological Activity Overview

Research indicates that indole derivatives often exhibit significant biological activities. The specific activities of 1H-Indole-1-carboxylic acid, 5-acetyl-2-borono-, 1-(1,1-dimethylethyl) ester (9CI) include:

Anticancer Activity

Several studies have highlighted the anticancer potential of indole derivatives. For instance, related compounds have shown antiproliferative effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). In vitro studies have demonstrated that these compounds can inhibit cell proliferation and induce apoptosis through various mechanisms involving caspases and other apoptotic markers .

Table 1: Anticancer Activity of Indole Derivatives

CompoundCell LineGI50 (µM)Mechanism of Action
Compound 5eMCF-70.95Inhibition of CDK2 and EGFR; apoptosis induction
Compound 5dA5493.70EGFR inhibition
Compound 7HT-292.50Multi-target kinase inhibition

Antiviral Activity

Indole derivatives have also been investigated for their antiviral properties. Recent studies have shown that certain indole carboxylic acids can inhibit the activity of HIV-1 integrase, a crucial enzyme in the viral life cycle. The binding affinity of these compounds to the integrase active site suggests a potential mechanism for their antiviral action .

Table 2: HIV-1 Integrase Inhibition by Indole Derivatives

CompoundIC50 (µM)Binding Interaction
Compound 30.13Metal-chelation with Mg²⁺ ions
Compound 20a0.25π-π stacking with viral DNA

Mechanistic Insights

The biological activity of indole derivatives often involves multiple mechanisms:

  • Enzyme Inhibition : Many indoles act as inhibitors of key enzymes involved in cancer progression and viral replication.
  • Apoptosis Induction : Certain compounds trigger apoptotic pathways by modulating the expression of proteins such as Bcl-2 and p53.
  • Cell Cycle Arrest : Indole derivatives can induce cell cycle arrest in cancer cells by inhibiting cyclin-dependent kinases (CDKs).

Case Studies

A notable study evaluated the antiproliferative effects of various indole derivatives on breast cancer cells (MCF-7). The results indicated that compounds with specific substitutions on the indole ring exhibited enhanced potency compared to standard chemotherapeutics like doxorubicin .

Another study focused on the antiviral properties of modified indole carboxylic acids against HIV-1 integrase, demonstrating that structural modifications significantly improved inhibitory activity .

Properties

IUPAC Name

[5-acetyl-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BNO5/c1-9(18)10-5-6-12-11(7-10)8-13(16(20)21)17(12)14(19)22-15(2,3)4/h5-8,20-21H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZXANWFJBJUNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)C(=O)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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